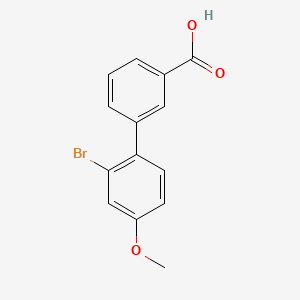

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid

Description

Properties

IUPAC Name |

3-(2-bromo-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-11-5-6-12(13(15)8-11)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOQAXGURYOTCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681817 | |

| Record name | 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-38-4 | |

| Record name | 2′-Bromo-4′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Bromo-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between aryl halides and boronic acids. For this compound, two fragments are required:

-

Fragment A : A brominated phenyl ring with methoxy and bromine substituents.

-

Fragment B : A benzoic acid derivative with a boronic ester or acid group.

Example Protocol

-

Fragment A Preparation :

-

Fragment B Preparation :

-

Use 3-bromobenzoic acid protected as a methyl ester to avoid interference during coupling.

-

-

Coupling Reaction :

Reaction Table

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| Fragment A | 1.2 equiv | Pd(PPh₃)₄ (5 mol%) | 65–75% |

| Fragment B | 1.0 equiv | Toluene/H₂O (3:1), 80°C |

Functional Group Introduction and Modifications

Bromination at the 2' Position

Direct bromination of 4-methoxybiphenyl-3-carboxylic acid can be challenging due to directing effects. Two approaches are viable:

-

Early-Stage Bromination : Introduce bromine before coupling using N-bromosuccinimide (NBS) in acetic acid.

-

Post-Coupling Bromination : Utilize directed ortho-metalation with LDA (lithium diisopropylamide) followed by electrophilic bromination.

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Early-stage bromination | Higher regioselectivity | Requires stable intermediates |

| Post-coupling bromination | Flexible timing | Competing side reactions |

Methoxylation at the 4' Position

The methoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or copper-mediated coupling. For electron-deficient rings:

Carboxylic Acid Formation

The carboxylic acid group can be installed through:

-

Oxidation of a Methyl Group : Use KMnO₄ in acidic or basic conditions.

-

Hydrolysis of a Nitrile : Treat with H₂SO₄/H₂O under reflux.

Alternative Synthetic Pathways

Ullmann Coupling Strategy

Ullmann coupling employs copper catalysts to form biaryl bonds. While less efficient than Suzuki coupling, it avoids boronic acid preparation.

Reaction Conditions

Sequential Functionalization of Biphenyl

-

Start with unsubstituted biphenyl.

-

Introduce methoxy via Friedel-Crafts alkylation.

-

Brominate using Br₂/FeBr₃.

-

Oxidize a methyl group to carboxylic acid.

Challenges : Poor regioselectivity in Friedel-Crafts and oxidation steps.

Purification and Characterization

Purification Techniques

Analytical Data

Challenges and Optimization Opportunities

-

Regioselectivity in Bromination : Competing para-bromination may occur without directing groups.

-

Coupling Efficiency : Steric hindrance from substituents reduces Suzuki reaction yields.

-

Acid Sensitivity : The carboxylic acid group may require protection during harsh reactions.

Optimization Strategies

-

Use bulkier ligands (e.g., SPhos) to enhance coupling efficiency.

-

Employ temporary protecting groups (e.g., methyl esters) for the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding aldehydes, alcohols, or carboxylic acids.

Scientific Research Applications

2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom, methoxy group, and carboxylic acid group can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Substituent Position and Molecular Properties

The position of substituents on biphenyl frameworks significantly influences physicochemical properties. Key comparisons include:

| Compound Name | CAS RN | Molecular Formula | MW | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| 3'-Bromo-4'-methoxybiphenyl-3-carboxylic acid | 1215206-32-8 | C₁₄H₁₁BrO₃ | 307.14 | Br (3'), OMe (4'), COOH (3) | High reactivity for coupling |

| 4'-Bromobiphenyl-2-carboxylic acid | 37174-65-5 | C₁₃H₉BrO₂ | 277.11 | Br (4'), COOH (2) | Simpler structure, lower MW |

| 3'-Bromo-[1,1'-biphenyl]-4-carboxylic acid | 5737-83-7 | C₁₃H₉BrO₂ | 277.11 | Br (3'), COOH (4) | Altered acidity and solubility |

| 5-Bromo-4-methoxy-3-thiophenecarboxylic acid | 162848-23-9 | C₆H₅BrO₃S | 237.07 | Br (5), OMe (4), COOH (3) (thiophene) | Heterocyclic analog |

- Electronic Effects : The methoxy group in 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid donates electrons via resonance, activating the ring for electrophilic substitution, whereas bromine is electron-withdrawing. This combination creates a polarized scaffold for targeted reactions .

- Acidity : The carboxylic acid group’s acidity is influenced by substituent proximity. For example, 3'-bromo-4'-methoxybiphenyl-3-carboxylic acid (pKa ~3-4) is more acidic than 4'-bromobiphenyl-2-carboxylic acid due to inductive effects of the methoxy group .

Biological Activity

2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

The compound has the molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol. Its structure features a bromine atom at the 2' position, a methoxy group at the 4' position, and a carboxylic acid group at the 3 position on a biphenyl framework. These functional groups play significant roles in its reactivity and biological interactions.

The biological activity of 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid is influenced by its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine and methoxy groups enhance binding affinity to certain enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing neurotransmitter systems.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, facilitating interactions with biomolecules.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications to the bromine and methoxy substituents can significantly alter potency and efficacy.

| Substituent | Effect on Activity |

|---|---|

| Bromine | Increases binding affinity to target enzymes |

| Methoxy | Enhances lipophilicity and receptor interaction |

| Carboxylic Acid | Essential for maintaining biological activity |

Case Studies and Research Findings

Several studies have investigated the biological effects of 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid:

- Neuropharmacological Studies : A study demonstrated that compounds with similar structures showed promise as positive allosteric modulators for metabotropic glutamate receptors, which are implicated in various CNS disorders . This suggests potential applications in treating conditions such as anxiety and depression.

- Anti-Trypanosomal Activity : Research has highlighted related biphenyl derivatives for their effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds exhibiting similar structural features were found to inhibit phosphodiesterase enzymes critical for parasite survival .

- Drug Development : A comprehensive review indicated that biphenyl derivatives, including those with carboxylic acid moieties, are being explored as scaffolds for new drug candidates targeting various diseases .

Pharmacokinetics

The pharmacokinetic properties of 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid are essential for assessing its therapeutic potential:

Q & A

Q. What are the optimal synthetic routes for 2'-Bromo-4'-methoxybiphenyl-3-carboxylic acid, and how can regioselectivity be controlled during bromination?

Methodological Answer: The compound can be synthesized via regioselective bromination of a biphenyl precursor. For example, bromine in acetic acid at room temperature facilitates electrophilic aromatic substitution, favoring bromination at the ortho position relative to the methoxy group due to its electron-donating effect. Reaction progress should be monitored via TLC, and purification achieved via recrystallization (e.g., acetic acid/water) or column chromatography. Characterization via / NMR and X-ray crystallography is critical to confirm regiochemistry .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how can NMR resolve structural ambiguities?

Methodological Answer: Key techniques include:

- NMR: Identify aromatic protons (e.g., methoxy singlet at ~3.8 ppm, bromine-induced deshielding).

- NMR: Confirm carboxylic acid (170-175 ppm) and methoxy (55-60 ppm) groups.

- HSQC/COSY: Resolve coupling patterns to distinguish between adjacent substituents. Discrepancies in splitting patterns (e.g., para vs. meta substitution) can be resolved by comparing experimental shifts to computational predictions (DFT) or literature analogs .

Q. What purification strategies are recommended to isolate the compound from brominated by-products?

Methodological Answer:

- Recrystallization : Use a solvent pair like ethyl acetate/hexane to exploit solubility differences.

- Column Chromatography : Employ silica gel with a gradient elution (e.g., 10–30% ethyl acetate in hexane).

- HPLC : For high-purity requirements, use a reverse-phase C18 column with acetonitrile/water. Monitor purity via melting point analysis (e.g., ~155–156°C for analogous brominated compounds) and HPLC .

Advanced Research Questions

Q. How can computational chemistry predict and optimize reaction pathways for functionalizing the biphenyl core?

Methodological Answer: Quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates to predict regioselectivity. For example:

- Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Simulate substituent effects (e.g., methoxy’s +M effect directing bromination). Pair computational results with high-throughput screening to validate optimal conditions (e.g., solvent, catalyst). This approach reduces trial-and-error experimentation .

Q. What crystallographic insights reveal hydrogen-bonding networks and molecular packing in this compound?

Methodological Answer: Single-crystal X-ray diffraction analysis shows:

- Hydrogen-bonded dimers : Carboxylic acid groups form centrosymmetric motifs via O–H···O interactions.

- Torsional angles : Methoxy groups are coplanar with the aromatic ring (torsion <5°), while the carboxylic acid is perpendicular (dihedral ~78°).

- Angle distortions : Electron-withdrawing bromine increases C–C–C angles (e.g., 121.5° vs. 118° for methoxy). These structural features impact solubility and reactivity .

Q. How can contradictory spectral data (e.g., unexpected coupling in NMR) be resolved for brominated aromatic systems?

Methodological Answer:

- Variable Temperature NMR : Determine if dynamic effects (e.g., rotamers) cause splitting anomalies.

- NOESY/ROESY : Identify spatial proximity of protons to confirm substitution patterns.

- DFT Simulations : Compare computed chemical shifts (GIAO method) with experimental data. For example, unexpected meta coupling in NMR may arise from anisotropic effects of bromine, resolvable via 2D NMR .

Q. In comparative studies with analogs (e.g., 4'-hydroxy derivatives), how does the methoxy group influence electronic properties and biological activity?

Methodological Answer:

- Hammett Analysis : Use σ values to quantify electron-donating (methoxy: σ~ -0.27) vs. electron-withdrawing (bromo: σ~ +0.23) effects.

- DFT Calculations : Compare HOMO/LUMO energies to assess reactivity (e.g., methoxy lowers oxidation potential).

- Biological Assays : Test against enzyme targets (e.g., Combretastatin A-4 analogs) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.